molecular formula C11H19BN2O2 B1309547 1,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole CAS No. 847818-79-5

1,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole

Cat. No. B1309547
CAS RN: 847818-79-5
M. Wt: 222.09 g/mol
InChI Key: WZHOBXRNVCZJGB-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound that is part of the pyrazole class of heterocyclic compounds. Pyrazoles are known for their diverse biological and pharmacological activities, including antipsychotic, anti-inflammatory, anti-cancer, and antioxidant properties . The specific compound is characterized by the presence of a 1,3,2-dioxaborolan-2-yl group, which is a common moiety in boronic acid derivatives used in various chemical reactions, such as Suzuki-Miyaura cross-coupling.

Synthesis Analysis

The synthesis of pyrazole derivatives can involve various strategies, including the functionalization of existing pyrazole compounds or the construction of the pyrazole ring itself. For example, the synthesis of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols involves the introduction of hydroxy and imine functionalities as isosteric replacements for amino and ketone groups . Another study reports the synthesis of 3,5-dimethyl-1H-pyrazole derivatives containing hydrazine, which were synthesized via the reaction of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide . Additionally, the synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles was achieved through Suzuki-Miyaura cross-coupling and lithiation methods .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be confirmed using various spectroscopic techniques. For instance, the structure of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole was confirmed by FT-IR, 1H NMR, 13C NMR, and MS spectroscopies, and the results were consistent with X-ray diffraction . Similarly, the structure of other pyrazole derivatives has been established using mass spectrometry and Raman spectroscopy .

Chemical Reactions Analysis

Pyrazole derivatives can participate in a variety of chemical reactions. For example, the [3 + 2] cycloaddition reaction was used to synthesize a series of new 5-(1-aryl-1H-pyrazole-4-yl)-1H-tetrazoles from 1-aryl-1H-pyrazole-4-carbonitriles . Pyrazole derivatives have also been used as ligands in the synthesis of organometallic coordination polymers and in the formation of mixed metal polynuclear complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely depending on their substitution patterns. For instance, the solubility of these compounds in organic solvents or water can be influenced by the presence of different functional groups . The presence of substituents can also affect the compound's ability to form hydrogen bonds and, consequently, its dimerization behavior in solution . Additionally, the antioxidant activity of pyrazole derivatives can be evaluated using assays such as DPPH and ABTS, with some compounds showing significant radical scavenging capacity .

Scientific Research Applications

Synthesis and Characterization

Recent studies have focused on the synthesis and characterization of compounds structurally related to 1,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. For instance, Liao et al. (2022) reported on the synthesis and characterization of a similar compound, analyzing its structure through various spectroscopies and X-ray diffraction. Density functional theory (DFT) was used to calculate the molecular structure, providing valuable insights into the compound's properties (Liao et al., 2022).

Yang et al. (2021) also explored a related compound, emphasizing the importance of structural analysis through NMR spectroscopy, mass spectrometry, and X-ray diffraction. Their work included DFT calculations to further understand the molecular structure and electronic properties (Yang et al., 2021).

properties

IUPAC Name

1,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BN2O2/c1-8-7-9(14(6)13-8)12-15-10(2,3)11(4,5)16-12/h7H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHOBXRNVCZJGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406717
Record name 1,3-DIMETHYL-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

847818-79-5
Record name 1,3-DIMETHYL-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dimethyl-1H-pyrazole-5-boronic acid, pinacol ester
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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